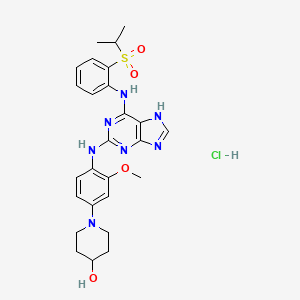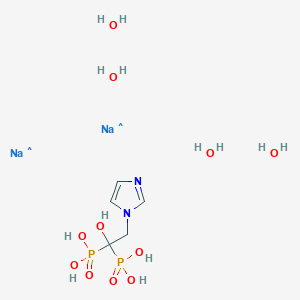![molecular formula C18H18ClF3N4O2 B12396532 N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retinol binding protein 4 ligand-1 is a compound that interacts with retinol binding protein 4, a member of the lipocalin family. Retinol binding protein 4 is the primary transport protein for retinol (vitamin A) in the bloodstream. This protein is crucial for the mobilization and distribution of vitamin A from the liver to peripheral tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of retinol binding protein 4 ligand-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic synthesis techniques, such as condensation reactions, esterification, and purification processes .
Industrial Production Methods
Industrial production of retinol binding protein 4 ligand-1 requires large-scale synthesis techniques. These methods often involve the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification processes like chromatography to ensure the compound’s purity .
化学反应分析
Types of Reactions
Retinol binding protein 4 ligand-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .
科学研究应用
Retinol binding protein 4 ligand-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between retinol binding protein 4 and its ligands.
Biology: Investigated for its role in retinoid homeostasis and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions related to vitamin A deficiency and metabolic disorders.
作用机制
Retinol binding protein 4 ligand-1 exerts its effects by binding to retinol binding protein 4, thereby influencing the transport and distribution of retinol in the body. The molecular targets involved include specific membrane receptors that mediate the uptake of retinol across cell membranes. The pathways involved in this process include the retinoid signaling pathway, which regulates gene expression and cellular differentiation .
相似化合物的比较
Similar Compounds
Retinoic acid: Another retinoid that interacts with retinoid receptors and plays a role in cellular differentiation and proliferation.
Fenretinide: A synthetic retinoid used in cancer therapy and studied for its effects on retinoid signaling pathways.
Uniqueness
Retinol binding protein 4 ligand-1 is unique in its specific interaction with retinol binding protein 4, making it a valuable tool for studying retinoid homeostasis and its related biological processes. Unlike other retinoids, it specifically targets retinol binding protein 4, providing insights into its role in health and disease .
属性
分子式 |
C18H18ClF3N4O2 |
|---|---|
分子量 |
414.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-15-5-4-12(19)11-14(15)24-17(27)26-9-7-25(8-10-26)16-13(18(20,21)22)3-2-6-23-16/h2-6,11H,7-10H2,1H3,(H,24,27) |
InChI 键 |
PNEWYJAVBOHPBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


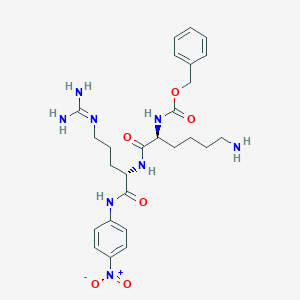
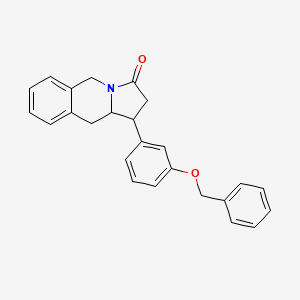

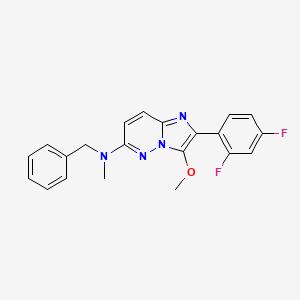
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
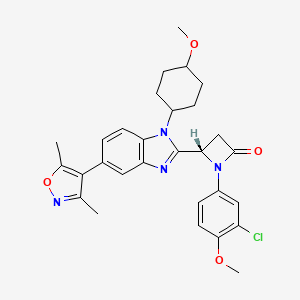

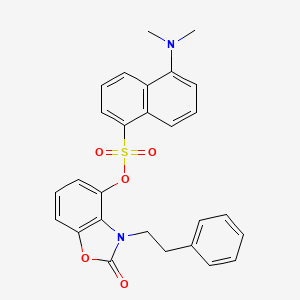

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
